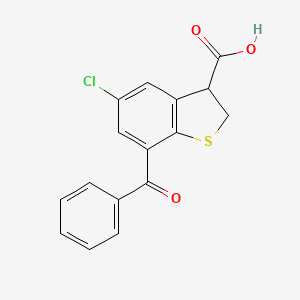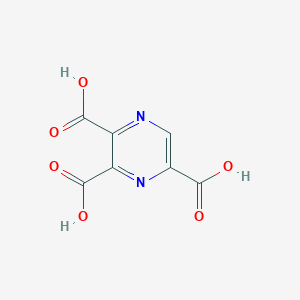
Pyrazine-2,3,5-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine-2,3,5-tricarboxylic acid is a heterocyclic organic compound with the molecular formula C₇H₄N₂O₆. It is characterized by a pyrazine ring substituted with three carboxylic acid groups at the 2, 3, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazine-2,3,5-tricarboxylic acid can be synthesized through various methods. One common approach involves the reaction of pyrazine with chloroacetic acid under basic conditions, followed by oxidation to introduce the carboxylic acid groups. Another method includes the decarboxylation of pyrazine-2,3,5,6-tetracarboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Pyrazine-2,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,3,5,6-tetracarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used for substitution reactions.
Major Products:
Oxidation: Pyrazine-2,3,5,6-tetracarboxylic acid.
Reduction: Pyrazine-2,3,5-tricarboxylic alcohol or aldehyde derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
Pyrazine-2,3,5-tricarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrazine-2,3,5-tricarboxylic acid involves its ability to coordinate with metal ions through its carboxylic acid groups and nitrogen atoms. This coordination can lead to the formation of complex structures with unique properties. The compound’s interactions with biological targets are mediated through its ability to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Pyrazine-2,5-dicarboxylic acid: Similar in structure but with only two carboxylic acid groups.
Pyrazine-2,3,6-tricarboxylic acid: Differing in the position of the carboxylic acid groups.
Pyrazine-2,3,5,6-tetracarboxylic acid: Contains an additional carboxylic acid group compared to pyrazine-2,3,5-tricarboxylic acid.
Uniqueness: this compound is unique due to its specific arrangement of carboxylic acid groups, which allows for distinct coordination modes and the formation of diverse metal-organic frameworks. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and coordination chemistry .
Properties
CAS No. |
23046-95-9 |
|---|---|
Molecular Formula |
C7H4N2O6 |
Molecular Weight |
212.12 g/mol |
IUPAC Name |
pyrazine-2,3,5-tricarboxylic acid |
InChI |
InChI=1S/C7H4N2O6/c10-5(11)2-1-8-3(6(12)13)4(9-2)7(14)15/h1H,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
GUSGSZQOULDNJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


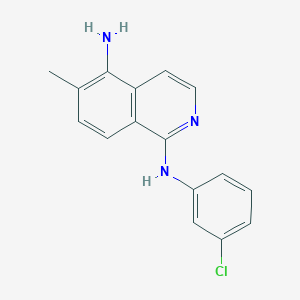
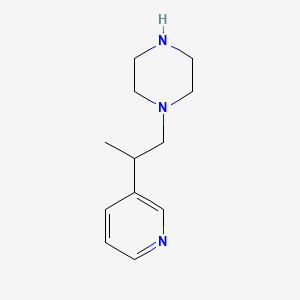
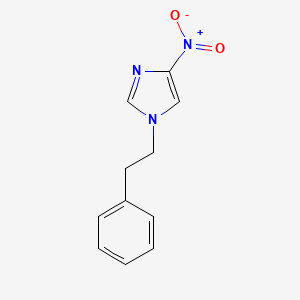
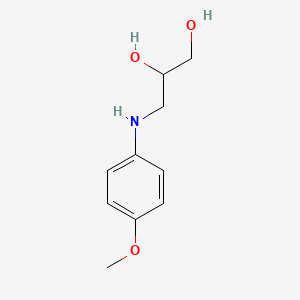
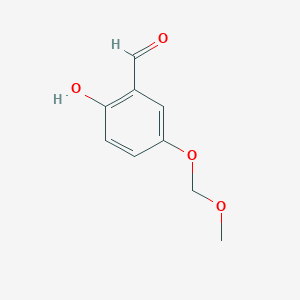
![[2-(Methoxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B13880725.png)
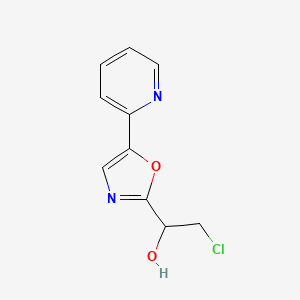
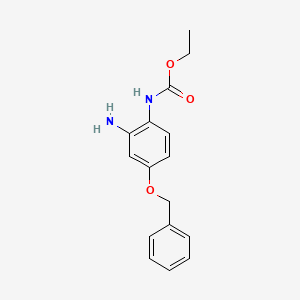

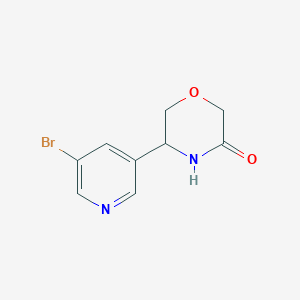
![3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)

![[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)
